molecular formula C17H15Cl2NO3 B3007921 [2-(4-Ethylanilino)-2-oxoethyl] 2,5-dichlorobenzoate CAS No. 387349-62-4

[2-(4-Ethylanilino)-2-oxoethyl] 2,5-dichlorobenzoate

Cat. No.: B3007921
CAS No.: 387349-62-4
M. Wt: 352.21
InChI Key: DWOZJYSJTMXITA-UHFFFAOYSA-N
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Description

[2-(4-Ethylanilino)-2-oxoethyl] 2,5-dichlorobenzoate: is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a 2,5-dichlorobenzoate moiety attached to a 2-(4-ethylanilino)-2-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Ethylanilino)-2-oxoethyl] 2,5-dichlorobenzoate typically involves the esterification of 2,5-dichlorobenzoic acid with 2-(4-ethylanilino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group attached to the aniline moiety, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the 2-oxoethyl moiety, potentially converting it to a hydroxyl group.

    Substitution: The dichlorobenzoate moiety can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, [2-(4-Ethylanilino)-2-oxoethyl] 2,5-dichlorobenzoate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme interactions and inhibition, particularly those enzymes involved in ester hydrolysis. It can serve as a model substrate for investigating the activity of esterases and related enzymes.

Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be investigated for its ability to interact with specific biological targets, such as receptors or enzymes, and its potential therapeutic effects.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of [2-(4-Ethylanilino)-2-oxoethyl] 2,5-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester bond in the compound can be hydrolyzed by esterases, leading to the release of the active components. The aniline moiety may interact with biological receptors, potentially modulating their activity. The dichlorobenzoate group can also influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

  • [2-(4-Methylanilino)-2-oxoethyl] 2,5-dichlorobenzoate
  • [2-(4-Ethylanilino)-2-oxoethyl] 3,4-dichlorobenzoate
  • [2-(4-Ethylanilino)-2-oxoethyl] 2,5-difluorobenzoate

Comparison: Compared to its analogs, [2-(4-Ethylanilino)-2-oxoethyl] 2,5-dichlorobenzoate is unique due to the presence of both ethyl and dichlorobenzoate groups, which can influence its reactivity and interaction with biological targets. The specific positioning of the chlorine atoms on the benzoate ring can also affect the compound’s chemical properties and its behavior in various reactions.

Properties

IUPAC Name

[2-(4-ethylanilino)-2-oxoethyl] 2,5-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3/c1-2-11-3-6-13(7-4-11)20-16(21)10-23-17(22)14-9-12(18)5-8-15(14)19/h3-9H,2,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOZJYSJTMXITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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